Isopropyl bromoacetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

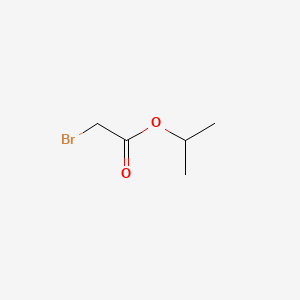

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-4(2)8-5(7)3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWLEWKPXYZHGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067529 | |

| Record name | Isopropyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29921-57-1 | |

| Record name | Isopropyl bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29921-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029921571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-bromo-, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl bromoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.400 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role and Properties of Isopropyl Bromoacetate

An In-depth Technical Guide to the Synthesis Mechanism of Isopropyl Bromoacetate

This compound (C₅H₉BrO₂) is a versatile chemical intermediate recognized for its utility in organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1][2] Structurally, it is the isopropyl ester of bromoacetic acid.[3] This bifunctional molecule combines the reactivity of an ester with that of an alkyl bromide, making it a valuable building block for introducing the isopropoxycarbonylmethyl moiety into various molecular scaffolds. Its applications include serving as a key intermediate in the synthesis of biaryl sulphonamide derivatives, which are significant in pharmaceutical development, and in the production of compounds like triisopropylphosphonoacetate.[1][4][5]

This compound is a clear, colorless to yellow liquid with a boiling point of approximately 59-61 °C at 10 mmHg and a density of about 1.399 g/mL at 25 °C.[4][6] Due to the presence of the bromoacetyl group, it is a lachrymator and causes severe skin burns and eye damage, necessitating careful handling and the use of appropriate personal protective equipment (PPE).[3][4][7][8]

This guide provides an in-depth examination of the primary and alternative synthesis mechanisms for this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Primary Synthesis Route: Fischer-Speier Esterification

The most common and economically viable method for preparing this compound on a laboratory and industrial scale is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of bromoacetic acid with isopropanol.[9][10][11]

The overall reaction is an equilibrium process:

BrCH₂COOH + (CH₃)₂CHOH ⇌ BrCH₂COOCH(CH₃)₂ + H₂O

The primary challenge of this synthesis is managing the chemical equilibrium. To achieve a high yield of the ester, the equilibrium must be shifted to the right. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol, isopropanol) or by actively removing the water byproduct as it forms, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.[9][10][12][13][14]

Mechanism of Fischer-Speier Esterification

The reaction proceeds through a series of reversible proton transfer and nucleophilic addition-elimination steps. A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required as a catalyst.[10][12] Sulfuric acid is particularly effective as it also acts as a dehydrating agent, further helping to drive the reaction forward.[15]

The mechanism can be broken down into five key stages:[11][12][16][17]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of bromoacetic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[12][16]

-

Nucleophilic Attack by Isopropanol: The lone pair of electrons on the oxygen atom of isopropanol attacks the now highly electrophilic carbonyl carbon. This addition forms a tetrahedral intermediate, specifically an oxonium ion.[10][12]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This can occur via a second molecule of the alcohol acting as a proton shuttle.[10] This step is crucial as it converts a poor leaving group (-OH) into a very good leaving group (H₂O).[12]

-

Elimination of Water: The lone pair on the remaining hydroxyl group forms a double bond with the carbon, expelling a molecule of water. This regenerates the carbonyl group and forms a protonated ester.[12][15]

-

Deprotonation: The protonated ester is deprotonated (typically by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final product, this compound, and regenerate the acid catalyst.[12][15]

Visualization: Fischer-Speier Esterification Pathway

Caption: Logical flow of the acid-catalyzed Fischer-Speier esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to execution.

Reagents & Equipment:

-

Bromoacetic acid

-

Isopropanol (anhydrous)

-

Concentrated sulfuric acid (or p-TsOH)

-

Toluene (optional, for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

-

Dean-Stark trap (if using toluene)

Procedure:

-

Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add bromoacetic acid (1.0 equiv).

-

Addition of Alcohol: Add an excess of isopropanol (e.g., 3-5 equiv). The alcohol often serves as both reactant and solvent.[12][14]

-

Catalyst Addition: Slowly and carefully add the acid catalyst (e.g., 0.05-0.1 equiv of concentrated H₂SO₄) to the stirring mixture.

-

Reaction: Heat the mixture to reflux and maintain for 2-10 hours.[10] The reaction progress can be monitored by TLC or GC analysis.

-

Workup (Cooling): Once the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralization: Transfer the mixture to a separatory funnel. If a large excess of isopropanol was used, it may need to be removed first via rotary evaporation. Dilute the mixture with an organic solvent like ethyl acetate and wash cautiously with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst. Wash again with brine.

-

Drying & Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[18]

Data Summary: Fischer-Speier Synthesis

| Parameter | Typical Value/Condition | Rationale |

| Reactant Ratio | 1:3 to 1:5 (Acid:Alcohol) | Drives equilibrium towards product formation (Le Châtelier's Principle).[13] |

| Catalyst | Conc. H₂SO₄ or p-TsOH | Strong acid required to protonate the carboxylic acid effectively.[12] |

| Catalyst Loading | 1-5 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |

| Temperature | Reflux (~82°C for Isopropanol) | Provides activation energy and maintains a constant reaction temperature.[14] |

| Reaction Time | 2 - 10 hours | Dependent on scale, catalyst, and temperature; equilibrium needs time to be established.[10] |

| Expected Yield | 65 - 85% | Varies based on efficiency of water removal and purification. |

Alternative Synthesis Route: From Bromoacetyl Chloride

An alternative and often faster method for synthesizing this compound is the reaction of isopropanol with a more reactive bromoacetic acid derivative, such as bromoacetyl chloride.[2][19]

Overall Reaction:

BrCH₂COCl + (CH₃)₂CHOH → BrCH₂COOCH(CH₃)₂ + HCl

This reaction is an example of nucleophilic acyl substitution. Unlike Fischer esterification, this process is generally irreversible because the chloride ion is a very good leaving group and the byproduct, hydrogen chloride (HCl), is a gas that can be removed from the system.

Mechanism of Synthesis from Bromoacetyl Chloride

The mechanism is a straightforward two-step process:

-

Nucleophilic Attack: The oxygen atom of isopropanol acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl chloride. This forms a tetrahedral intermediate.

-

Chloride Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. The resulting oxonium ion is then deprotonated (often by a weak base like pyridine or another molecule of isopropanol) to yield the final ester product.

The use of a non-nucleophilic base, such as pyridine or triethylamine, is common to neutralize the HCl byproduct, preventing it from causing unwanted side reactions.

Visualization: Synthesis from Acyl Chloride

Caption: The nucleophilic acyl substitution pathway for ester synthesis.

Comparison of Synthesis Routes

| Feature | Fischer-Speier Esterification | Synthesis from Bromoacetyl Chloride |

| Starting Materials | Bromoacetic Acid, Isopropanol | Bromoacetyl Chloride, Isopropanol |

| Reversibility | Reversible (Equilibrium) | Irreversible |

| Reaction Rate | Slower | Faster |

| Conditions | Acid catalyst, heat (reflux) | Often at or below room temperature |

| Byproducts | Water | Hydrogen Chloride (HCl) |

| Advantages | Economical, readily available starting materials | High yield, fast, irreversible |

| Disadvantages | Equilibrium limited, requires water removal | Bromoacetyl chloride is hazardous, moisture-sensitive, and more expensive.[2][19] |

Safety and Handling

This compound and its precursors are hazardous materials that demand strict safety protocols.

-

This compound: A lachrymator that causes severe skin burns and eye damage.[3][4][7] It should be handled only in a well-ventilated chemical fume hood.[8][20]

-

Bromoacetic Acid: Toxic and corrosive. Causes severe skin burns and eye damage.[7]

-

Bromoacetyl Chloride: Highly corrosive, toxic, and reacts violently with water.[2][19] Must be handled under anhydrous conditions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, chemical safety goggles, a face shield, and a lab coat.[7][8] An appropriate respirator may be necessary for certain operations.[8]

-

Waste Disposal: All chemical waste must be disposed of in accordance with local and institutional regulations.[7]

Conclusion

The synthesis of this compound can be effectively achieved through several mechanistic pathways. The Fischer-Speier esterification of bromoacetic acid with isopropanol remains the most common and cost-effective method, though it requires careful management of the reaction equilibrium to ensure high yields. For applications demanding faster reaction times and where cost is less of a concern, the use of bromoacetyl chloride provides a rapid and irreversible alternative. The choice of synthesis route ultimately depends on the specific requirements of the researcher, including scale, available equipment, cost considerations, and desired purity. A thorough understanding of the underlying mechanisms is paramount for optimizing reaction conditions and ensuring safe and efficient synthesis.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 22118-09-8: Bromoacetyl Chloride | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. alkalisci.com [alkalisci.com]

- 6. This compound 99 29921-57-1 [sigmaaldrich.com]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 11. Fischer Esterification: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. athabascau.ca [athabascau.ca]

- 14. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 15. homework.study.com [homework.study.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

- 20. assets.thermofisher.com [assets.thermofisher.com]

Introduction: Isopropyl Bromoacetate as a Strategic Alkylating Agent

An In-depth Technical Guide for Researchers on the Chemical Properties of Isopropyl Bromoacetate

This compound is a versatile haloalkane ester that serves as a crucial building block in modern organic synthesis.[1] Its utility stems from the strategic placement of a good leaving group (bromide) on the carbon alpha to an ester carbonyl. This configuration renders the molecule a potent electrophile, primed for reaction with a wide array of nucleophiles. For researchers in medicinal chemistry and materials science, this compound is not merely a reagent but a tool for introducing the isopropoxycarbonylmethyl moiety, enabling the construction of complex molecular architectures. This guide provides an in-depth examination of its chemical properties, reactivity, and safe handling protocols, grounded in field-proven insights to empower researchers in their experimental design and execution.

Core Chemical and Physical Characteristics

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible science. This compound is a clear, colorless to yellow liquid with properties that dictate its handling and reaction conditions.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 29921-57-1 | [3][4][5][6] |

| Molecular Formula | C₅H₉BrO₂ | [3][4][7] |

| Molecular Weight | 181.03 g/mol | [3][5][8] |

| IUPAC Name | propan-2-yl 2-bromoacetate | [9] |

| Synonyms | Bromoacetic acid, isopropyl ester; Isopropyl α-bromoacetate | [3][4][7] |

| SMILES | CC(C)OC(=O)CBr | [6][7][8] |

| InChIKey | JCWLEWKPXYZHGQ-UHFFFAOYSA-N | [3][6][8] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Clear colorless to yellow liquid | [1][2] |

| Density | 1.399 g/mL at 25 °C | [5][6][8][10] |

| Boiling Point | 59-61 °C at 10 mmHg; 65 °C at 15 mmHg | [1][5][6][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1][5][6][8] |

| Refractive Index (n20/D) | 1.444 | [6][8] |

| Stability | Stable under normal conditions and recommended storage | [11] |

Synthesis Pathways and Considerations

The most common laboratory and industrial synthesis of this compound involves the esterification of bromoacetic acid with isopropanol. This is typically an acid-catalyzed reaction. An alternative route involves the reaction of bromoacetyl chloride with isopropanol. The choice of method often depends on the desired scale, purity requirements, and available starting materials.

Caption: Typical laboratory synthesis workflow for this compound.

Spectroscopic Profile for Structural Verification

Accurate characterization is non-negotiable. The following spectroscopic data are vital for confirming the identity and purity of this compound after synthesis or before use.

Table 3: Key Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Septet (~5.0 ppm, 1H, -CH-), Singlet (~3.8 ppm, 2H, -CH₂Br), Doublet (~1.2 ppm, 6H, -CH(CH₃)₂) |

| ¹³C NMR | ~167 ppm (C=O), ~69 ppm (-CH-), ~26 ppm (-CH₂Br), ~21 ppm (-CH₃) |

| IR Spectroscopy | Strong absorption at ~1735 cm⁻¹ (C=O ester stretch), ~1275 cm⁻¹ (C-O stretch), ~650 cm⁻¹ (C-Br stretch) |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 179/181 (due to ⁷⁹Br/⁸¹Br isotopes). A prominent fragment is often observed at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺.[12] |

Note: Chemical shifts (ppm) are approximate and can vary based on the solvent and instrument used.

Chemical Reactivity: The Alkylating Agent in Action

The primary utility of this compound lies in its function as an alkylating agent.[13][14][15][16] The electron-withdrawing ester group enhances the electrophilicity of the adjacent carbon atom, making it highly susceptible to nucleophilic attack, primarily through an Sₙ2 mechanism.

Mechanism of Alkylation

The reaction proceeds via a backside attack by a nucleophile on the α-carbon, displacing the bromide ion in a single, concerted step. This stereospecific inversion of configuration is a hallmark of the Sₙ2 pathway.

References

- 1. Cas 29921-57-1,this compound | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound 99 29921-57-1 [sigmaaldrich.com]

- 7. This compound (CAS 29921-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. 溴乙酸异丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 29921-57-1 [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Ethyl bromoacetate - Wikipedia [en.wikipedia.org]

- 16. The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Isopropyl Bromoacetate: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characterization of isopropyl bromoacetate, a key reagent in organic synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the identification and quality control of this compound.

Introduction: The Molecular Profile of this compound

This compound (C₅H₉BrO₂) is an ester of bromoacetic acid and isopropanol.[1][2] Its utility as an alkylating agent in the synthesis of various organic molecules necessitates a thorough understanding of its structural and chemical properties. Spectroscopic techniques are paramount in verifying the identity, purity, and stability of this reactive compound. This guide will delve into the theoretical underpinnings and practical application of NMR, IR, and MS for the comprehensive analysis of this compound.

Prior to any analytical procedure, it is crucial to be aware of the hazards associated with this compound. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times, and all handling should be conducted in a well-ventilated fume hood.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information about the number of different types of protons and their neighboring environments. For this compound, we expect to see three distinct signals corresponding to the three unique proton environments in the molecule.

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[3] The deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's signals.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.[5]

The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of the neighboring protons, causing them to be deshielded and appear at higher chemical shifts (downfield).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH(CH₃)₂ | ~5.0 | Septet | 1H | ~6.3 |

| -CH₂Br | ~3.8 | Singlet | 2H | N/A |

| -CH(CH ₃)₂ | ~1.25 | Doublet | 6H | ~6.3 |

-

Septet at ~5.0 ppm: This signal corresponds to the single proton of the isopropyl group's methine (-CH). It is split into a septet by the six equivalent protons of the two adjacent methyl groups (n+1 rule, 6+1=7). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom of the ester group.

-

Singlet at ~3.8 ppm: This signal is assigned to the two protons of the methylene group (-CH₂Br) adjacent to the bromine atom. The strong deshielding effect of the electronegative bromine atom causes this significant downfield shift. As there are no adjacent protons, the signal appears as a singlet.

-

Doublet at ~1.25 ppm: This signal represents the six equivalent protons of the two methyl groups (-CH₃) of the isopropyl moiety. It is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

References

The Alchemist's Adversary: A Technical Guide to the Safe Handling of Isopropyl Bromoacetate in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Foreword: Taming the Reactive Moiety

In the landscape of modern organic synthesis and drug development, alkylating agents are indispensable tools, wielding the power to forge new covalent bonds with precision. Among these, isopropyl bromoacetate stands out as a versatile and reactive building block, particularly in the synthesis of complex molecules and peptide modifications. However, its utility is intrinsically linked to its hazardous nature. As a potent electrophile, it does not discriminate between a target nucleophile in a reaction flask and the nucleophilic biomolecules that constitute living tissue. This guide is crafted not as a mere recitation of safety rules, but as a deep dive into the chemical principles that govern the safe handling of this potent reagent. Herein, we will explore the causality behind each safety recommendation, empowering the researcher with the knowledge to not only follow protocols but to understand and internalize a culture of safety.

The Chemical Personality of this compound: Understanding the "Why" of the Hazard

To handle a chemical safely, one must first understand its chemical "personality"—its structure, reactivity, and the mechanisms by which it interacts with its environment. This compound is not merely a liquid in a bottle; it is a reactive electrophile poised for nucleophilic attack.

Molecular Structure and Physicochemical Properties

This compound (C₅H₉BrO₂) is the isopropyl ester of bromoacetic acid.[1][2] Its structure features a carbon atom bonded to a bromine atom (an alpha-carbon), which is adjacent to a carbonyl group. This arrangement is key to its reactivity.

| Property | Value | Source |

| Molecular Weight | 181.03 g/mol | --INVALID-LINK--[3], --INVALID-LINK--[4] |

| Appearance | Clear, colorless to yellow liquid | --INVALID-LINK-- |

| Boiling Point | 59-61 °C / 10 mmHg | --INVALID-LINK--[3] |

| Density | 1.399 g/mL at 25 °C | --INVALID-LINK--[3] |

| Flash Point | 113 °C (235.4 °F) | --INVALID-LINK--[3] |

The SN2 Mechanism: The Root of this compound's Reactivity and Toxicity

The primary hazard of this compound stems from its ability to act as a potent alkylating agent via a bimolecular nucleophilic substitution (SN2) reaction.[5][6][7] Understanding this mechanism is fundamental to appreciating its biological and chemical risks.

In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom, and in a concerted step, the leaving group (in this case, the bromide ion) departs. The reactivity of the alpha-carbon in this compound is significantly enhanced by the adjacent carbonyl group, which withdraws electron density, making the carbon more electrophilic.

This reactivity is precisely what makes it a potent toxin. Biological systems are rich in nucleophiles, such as the amine and thiol groups in amino acids (e.g., lysine, cysteine) and the phosphate backbone of DNA. Uncontrolled exposure to this compound can lead to the indiscriminate alkylation of these vital biomolecules, disrupting cellular function and leading to cell death. This is the fundamental reason for its severe corrosive effects on skin and eyes and its toxicity upon inhalation or ingestion.

Hazard Identification and Risk Assessment: A Proactive Approach

A thorough understanding of the hazards is the first step in a robust safety protocol. This compound is classified as a hazardous substance, and its handling requires a comprehensive risk assessment.[4]

GHS Hazard Classification:

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[3]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 - May cause respiratory irritation.

The Pillars of Safe Handling: A Multi-Layered Defense

A self-validating safety system relies on multiple, independent layers of protection. For this compound, these are engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

-

Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and use in reactions, must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood contains vapors and aerosols, preventing their inhalation.

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.

-

Safety Shower and Eyewash Station: These must be readily accessible and tested regularly. In the event of a splash, immediate and prolonged flushing is critical to minimizing tissue damage.

Administrative Controls: The Framework for Safe Practices

Administrative controls are the procedures and policies that guide safe work.

-

Standard Operating Procedures (SOPs): A detailed, laboratory-specific SOP for the handling of this compound is mandatory.[9] This SOP should be read, understood, and signed by all personnel who will be handling the reagent.

-

Training: All users must be trained on the specific hazards of this compound, the details of the SOP, and emergency procedures.[9] This training should be documented.

-

Restricted Access: this compound should be stored in a designated, well-ventilated, and secure area with limited access.

-

Labeling: All containers of this compound, including reaction vessels, must be clearly labeled with the chemical name and appropriate hazard warnings.[1]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected carefully and used correctly.

-

Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn over the goggles when there is a significant risk of splashing.[10]

-

Hand Protection: Use gloves that are resistant to this compound. Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for breakthrough times.[8] Gloves should be inspected before each use and changed immediately if contaminated or damaged.

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required.[8]

In the Lab: Step-by-Step Protocols for Safe Handling

The following protocols are designed to be a template for your laboratory's specific SOPs.

Protocol for Weighing and Dispensing this compound

-

Preparation:

-

Don all required PPE: chemical splash goggles, face shield, nitrile gloves, and a lab coat.

-

Ensure the chemical fume hood is on and functioning correctly.

-

Place all necessary equipment (balance, spatula, weighing paper, secondary container) inside the fume hood.

-

-

Dispensing:

-

Carefully open the stock bottle of this compound inside the fume hood.

-

Dispense the required amount of the liquid into a tared, labeled container.

-

Immediately and securely cap the stock bottle.

-

-

Cleanup:

-

Wipe down the spatula and any contaminated surfaces within the fume hood with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by a mild soap and water solution.

-

Dispose of all contaminated materials (weighing paper, gloves) in a designated hazardous waste container.

-

Protocol for a Typical Alkylation Reaction

This protocol outlines a generic alkylation of a nucleophile (e.g., an amine or thiol) and should be adapted for specific experimental conditions.

-

Reaction Setup:

-

Set up the reaction apparatus (e.g., round-bottom flask with a stir bar, condenser, addition funnel) inside the chemical fume hood.

-

Dissolve the nucleophile in an appropriate solvent in the reaction flask.

-

In a separate, labeled container, dilute the previously dispensed this compound with the reaction solvent.

-

-

Addition of this compound:

-

Slowly add the this compound solution to the reaction mixture via an addition funnel or syringe. An exothermic reaction may occur, so controlled addition is crucial.

-

Monitor the reaction temperature.

-

-

Work-up and Quenching:

-

Upon completion of the reaction, any unreacted this compound must be quenched. Slowly add a nucleophilic quenching agent, such as a solution of sodium bisulfite or a primary amine (e.g., glycine), to the reaction mixture.

-

Allow the quenched mixture to stir for a sufficient time to ensure complete neutralization of the alkylating agent.

-

Decontamination and Waste Disposal

Proper decontamination and waste disposal are critical to preventing accidental exposures.

-

Glassware Decontamination:

-

Rinse the glassware with a suitable organic solvent (e.g., acetone) to remove residual organic compounds. Collect this rinse as hazardous waste.

-

Immerse the glassware in a basic solution (e.g., 1 M NaOH or a solution of a nucleophilic amine) for several hours to hydrolyze or react with any remaining this compound.

-

Wash the glassware with soap and water, followed by a final rinse with deionized water.

-

-

Waste Disposal:

-

All solid waste contaminated with this compound (gloves, weighing paper, etc.) must be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid waste, including reaction mixtures and solvent rinses, must be collected in a designated, labeled hazardous waste container. Do not mix with incompatible waste streams.

-

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

-

Spill: Evacuate the area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material. Neutralize the area with a mild base (e.g., sodium bicarbonate solution). Clean up the residue and dispose of it as hazardous waste. For large spills, evacuate the laboratory and contact your institution's emergency response team.

Conclusion: A Culture of Vigilance

This compound is a powerful tool in the arsenal of the synthetic chemist. However, its power demands respect and a deep understanding of its reactive nature. By moving beyond a checklist mentality and embracing a proactive, knowledge-based approach to safety, we can harness the synthetic utility of this reagent while ensuring the well-being of ourselves and our colleagues. The principles outlined in this guide are not merely rules to be followed but a foundation upon which to build a lasting culture of safety and scientific excellence.

References

- 1. lsu.edu [lsu.edu]

- 2. This compound [webbook.nist.gov]

- 3. This compound 99 29921-57-1 [sigmaaldrich.com]

- 4. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. zaeralab.ucr.edu [zaeralab.ucr.edu]

- 9. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]

- 10. afd.calpoly.edu [afd.calpoly.edu]

Navigating the Alkylation Landscape: A Technical Guide to Alternatives for Isopropyl Bromoacetate

Introduction: The Need for Versatility and Precision in Alkylation

In the dynamic fields of chemical biology and drug development, the covalent modification of biomolecules is a cornerstone technique. Alkylating agents, which introduce alkyl groups into nucleophilic sites on proteins, are indispensable tools for a myriad of applications, from proteomic sample preparation to the synthesis of antibody-drug conjugates (ADCs). For decades, isopropyl bromoacetate and its haloacetamide cousins, like iodoacetamide (IAA), have been the workhorses for such modifications, primarily targeting the reactive thiol group of cysteine residues.[1] Their utility is well-documented, but so are their limitations, including off-target reactivity and inherent toxicity.[2][3]

This guide provides a comprehensive exploration of alternative alkylating agents, moving beyond the traditional haloacetates to equip researchers with a broader toolkit for precise and efficient biomolecule modification. We will delve into the mechanistic nuances, practical applications, and comparative performance of various classes of alkylating agents, empowering you to make informed decisions that align with your specific experimental goals. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their bioconjugation strategies with a focus on enhanced specificity, stability, and safety.

I. The Incumbent: Understanding Haloacetates

Iodoacetamide (IAA) and its analogues are potent alkylating agents that react with nucleophiles via an SN2 mechanism.[4] The high reactivity of the carbon-halogen bond makes them efficient at modifying the highly nucleophilic thiolate anion of cysteine residues.[5]

Reaction Mechanism: A Classic SN2 Displacement

The alkylation of a cysteine residue by iodoacetamide is a bimolecular nucleophilic substitution reaction. The deprotonated thiol group (thiolate) of cysteine acts as the nucleophile, attacking the electrophilic carbon atom bearing the iodine. This results in the displacement of the iodide leaving group and the formation of a stable thioether bond.

Limitations and the Quest for Alternatives

Despite its widespread use, iodoacetamide is not without its drawbacks. Its high reactivity can lead to a lack of specificity, resulting in the alkylation of other nucleophilic residues such as methionine, lysine, histidine, and the N-terminus, particularly at higher pH values.[6][7] This off-target modification can interfere with downstream analyses like mass spectrometry and may alter the biological activity of the protein of interest. Furthermore, iodine-containing reagents have been shown to cause a prominent neutral loss during mass spectrometry, which can complicate data interpretation.[8] These limitations have spurred the development and adoption of alternative classes of alkylating agents with improved chemoselectivity.

II. Key Alternatives to Haloacetates

The ideal alternative to a haloacetate would offer high reactivity towards cysteine under mild conditions, minimal off-target modifications, and form a stable conjugate. Here, we explore several classes of compounds that have emerged as viable alternatives.

A. Maleimides: The Michael Addition Masters

N-Ethylmaleimide (NEM) and other maleimide-based reagents are highly specific for sulfhydryl groups and react via a Michael addition mechanism.[9] This reaction is highly efficient and proceeds rapidly at or near neutral pH (6.5-7.5).[10]

The reaction involves the nucleophilic attack of the cysteine thiolate on one of the carbons of the maleimide's double bond, which is activated by the two adjacent carbonyl groups. This forms a stable, irreversible thioether bond.[11]

The primary advantage of maleimides is their high specificity for thiols over other nucleophilic groups at neutral pH.[11] The reaction with thiols is approximately 1,000 times faster than with amines at pH 7.0. However, at pH values above 7.5, reactivity towards primary amines (like the side chain of lysine) increases, and the maleimide ring becomes susceptible to hydrolysis.[10]

B. Vinyl Sulfones: For Stable and Irreversible Conjugation

Vinyl sulfones are another class of Michael acceptors that react with thiols to form a very stable thioether linkage.[12] Divinyl sulfone can be used as a cross-linking agent, reacting with amino, phenol, imidazole, and thiol groups.[13]

The thioether bond formed by the reaction of a vinyl sulfone with a cysteine residue is exceptionally stable, even more so than the thiosuccinimide linkage from a maleimide reaction, which can be susceptible to retro-Michael reactions.[14] This stability makes vinyl sulfones particularly attractive for applications requiring long-term stability of the conjugate, such as in the development of therapeutic proteins.[14]

C. Other Haloacetamides: A Matter of Reactivity and Specificity

Within the haloacetamide family, alternatives to iodoacetamide exist, such as chloroacetamide (CAA) and bromoacetamide. The reactivity of these compounds is dependent on the halogen leaving group, with the order of reactivity being I > Br > Cl.

Chloroacetamide has been reported to have lower off-target alkylation compared to iodoacetamide.[3] However, it comes with its own set of drawbacks, most notably a significant increase in methionine oxidation.[3][15]

A cocktail of haloacetamides (chloro-, bromo-, and iodoacetamide) has been proposed to achieve optimal alkylation. The rationale is that while all three reagents produce the same mass modification, their individual efficiencies may vary for different cysteine residues due to steric hindrance and the properties of the leaving group.[9][16]

D. Emerging and Specialized Alternatives

For more specialized applications, other classes of alkylating agents can be considered:

-

Epoxides and Aziridines: These are three-membered heterocyclic compounds that undergo ring-opening reactions with nucleophiles.[17] Their high ring strain makes them reactive, and they have been explored for protein modification and as cross-linking agents.[18][19] However, their use in routine protein alkylation is less common and often requires more specific reaction conditions.

-

Sulfonate Esters: Alkyl sulfonates can act as alkylating agents, with their reactivity tunable by the nature of the sulfonate leaving group.[20] They have been used in various synthetic applications and can be employed for the modification of biomolecules.

III. Comparative Analysis of Leading Alkylating Agents

The selection of an appropriate alkylating agent is a critical decision that can significantly impact the outcome of an experiment. The following table provides a comparative overview of the key characteristics of the most common classes of cysteine-reactive alkylating agents.

| Feature | Iodoacetamide (IAA) | Chloroacetamide (CAA) | N-Ethylmaleimide (NEM) | Vinyl Sulfones |

| Primary Target | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |

| Reaction Mechanism | SN2 | SN2 | Michael Addition | Michael Addition |

| Optimal pH | 7.0 - 8.5 | 7.0 - 8.5 | 6.5 - 7.5[10] | ~8.0 - 9.0 |

| Relative Reactivity | High | Moderate | Very High | High |

| Known Off-Target Residues | Methionine, Lysine, Histidine, Aspartic Acid, Glutamic Acid, Tyrosine, N-terminus[12] | Lower than IAA, but significant Methionine oxidation[3] | Lysine, Histidine (at pH > 7.5)[6][10] | Lysine, Histidine (at alkaline pH)[12] |

| Bond Stability | Stable Thioether | Stable Thioether | Stable Thioether (ring can hydrolyze) | Very Stable Thioether[14] |

| Key Advantage | Widely used and well-characterized | Lower off-target alkylation than IAA[3] | High specificity for thiols at neutral pH[11] | Forms highly stable conjugates[14] |

| Key Disadvantage | Significant off-target reactivity[12] | Induces significant methionine oxidation[3] | Potential for hydrolysis and reaction with amines at higher pH[10] | Can be less reactive than maleimides |

IV. Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the use of iodoacetamide and N-ethylmaleimide for the alkylation of cysteine residues in proteins. It is crucial to optimize these conditions for your specific protein and experimental goals.

Protocol 1: Alkylation with Iodoacetamide (IAA)

This protocol is a standard procedure for the reduction and alkylation of proteins, for example, in preparation for mass spectrometry analysis.

Materials:

-

Protein sample in a suitable buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)

-

Dithiothreitol (DTT) stock solution (e.g., 500 mM in water)

-

Iodoacetamide (IAA) stock solution (e.g., 500 mM in water, prepare fresh and protect from light )[21]

-

Quenching reagent (e.g., DTT)

Procedure:

-

Reduction: To your protein solution, add DTT to a final concentration of 5-10 mM. Incubate at 56°C for 30-60 minutes to reduce all disulfide bonds.[22]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add freshly prepared IAA solution to a final concentration of 14-20 mM. Incubate for 30 minutes at room temperature in the dark.[21][22]

-

Quenching: Quench the excess IAA by adding DTT to a final concentration of 10-20 mM. Incubate for 15 minutes at room temperature in the dark.[22]

-

The protein sample is now ready for downstream processing (e.g., digestion, purification).

Protocol 2: Alkylation with N-Ethylmaleimide (NEM)

This protocol is suitable for applications requiring high specificity for cysteine residues at a neutral pH.

Materials:

-

Protein sample in an amine-free buffer, pH 6.5-7.5 (e.g., phosphate-buffered saline, PBS)

-

N-Ethylmaleimide (NEM) stock solution (e.g., 100-200 mM in water or DMSO, prepare fresh )[10]

-

Quenching reagent (e.g., DTT or β-mercaptoethanol)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Ensure your protein is in a suitable buffer at a concentration of 1-10 mg/mL. If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the reducing agent before proceeding.

-

Alkylation: Add a 10- to 20-fold molar excess of freshly prepared NEM solution to the protein solution.[12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature, protected from light.[10]

-

Quenching and Purification: Quench the reaction by adding a thiol-containing reagent like DTT or β-mercaptoethanol. Remove excess reagents and byproducts using a desalting column or dialysis.[12]

Workflow for Evaluating Alkylating Agent Performance

To empirically determine the optimal alkylating agent and conditions for your specific application, a systematic evaluation is recommended.

V. Safety, Handling, and Storage

Alkylating agents are, by their nature, reactive and potentially hazardous compounds. They are often cytotoxic, mutagenic, and carcinogenic.[4] Therefore, it is imperative to handle these reagents with appropriate safety precautions.

-

Consult the Safety Data Sheet (SDS): Always read the SDS for each reagent before use to understand its specific hazards, handling requirements, and emergency procedures.[15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, at all times when handling alkylating agents.[23]

-

Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store reagents according to the manufacturer's instructions, typically in a cool, dry, and dark place. Many alkylating agents are sensitive to light and moisture.

-

Waste Disposal: Dispose of all waste containing alkylating agents according to your institution's hazardous waste disposal procedures.

Conclusion: A Call for Deliberate Reagent Selection

The era of relying solely on traditional haloacetates for protein alkylation is evolving. A deeper understanding of reaction mechanisms and the availability of a diverse array of alternative reagents empower researchers to approach bioconjugation with greater precision and control. Maleimides and vinyl sulfones, in particular, offer superior specificity for cysteine residues under controlled conditions, leading to cleaner and more reliable results.

The choice of an alkylating agent should not be a matter of routine but a deliberate decision based on the specific requirements of the experiment. By considering factors such as the desired site of modification, the stability of the resulting conjugate, and the potential for off-target effects, researchers can harness the power of these chemical tools to advance their scientific discoveries. As new reagents and methodologies continue to emerge, the future of bioconjugation promises even greater levels of sophistication and efficacy.

References

- 1. Enhanced toxicity of the protein cross-linkers divinyl sulfone and diethyl acetylenedicarboxylate in comparison to related monofunctional electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kalstein.eu [kalstein.eu]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scielo.br [scielo.br]

- 10. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Divinyl Sulfone, a Useful Cross-linking Agent | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. Safety Using Chemical Reagents | webguru [webguru.sites.northeastern.edu]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Application of Bioactive N‐Functionalized Aziridines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Research Portal [rex.libraries.wsu.edu]

- 18. Microwave Heating Promotes the S-Alkylation of Aziridine Catalyzed by Molecular Sieves: A Post-Synthetic Approach to Lanthionine-Containing Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 20. [PDF] Azabicyclic vinyl sulfones for residue-specific dual protein labelling† †Electronic supplementary information (ESI) available: Detailed methods and additional characterisation. See DOI: 10.1039/c9sc00125e | Semantic Scholar [semanticscholar.org]

- 21. A review of the electrophilic reaction chemistry involved in covalent protein binding relevant to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. artsci.usu.edu [artsci.usu.edu]

- 23. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

Navigating the Procurement of Isopropyl Bromoacetate: A Senior Application Scientist's Guide to Price, Purity, and Practice

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: Isopropyl bromoacetate is a crucial alkylating agent in the repertoire of synthetic organic chemistry, finding significant application in pharmaceutical research and drug development. However, for both seasoned researchers and newcomers, navigating its procurement can be complex. The price is not a simple monolith but a function of purity, quantity, supplier, and underlying synthetic complexity. This guide provides a comprehensive technical overview of the factors influencing the price of this compound for research laboratories. It moves beyond a simple cost analysis to offer field-proven insights into selecting the appropriate grade for specific applications, establishing a robust procurement workflow, and ensuring safe handling and utilization, thereby empowering researchers to make informed, cost-effective, and scientifically sound decisions.

The Molecular Utility and Economic Landscape of this compound

This compound (CAS No. 29921-57-1) is an ester of bromoacetic acid and isopropanol.[1] Its utility in the laboratory stems from the reactivity of the carbon-bromine bond, which makes it an excellent electrophile for introducing an isopropyl acetate moiety onto nucleophiles such as amines, phenols, and thiols. This C-alkylation reaction is a fundamental transformation in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For example, it has been used in the synthesis of biaryl sulphonamide derivatives, which are of interest in medicinal chemistry.[2][3]

The economic landscape for this reagent is dictated by the classic supply-and-demand dynamics of the chemical industry, but with nuances specific to research-grade chemicals. The price a laboratory pays is a direct reflection of the cost of synthesis, purification, quality control, and the logistics of handling a hazardous substance.

Deconstructing the Price: Key Factors for Researchers

The sticker price of this compound can vary significantly. Understanding the underlying cost drivers is essential for efficient budget management without compromising experimental integrity.

Purity and Grade: Matching the Chemical to the Chemistry

The purity of a reagent is often the most significant factor influencing its cost. For this compound, suppliers typically offer grades ranging from 96-97% to 99% or higher.[4][5]

-

Standard Grade (e.g., 97%): This grade is often sufficient for routine synthetic applications where minor impurities are unlikely to interfere with the primary reaction pathway or can be easily removed during workup and purification.

-

High Purity Grade (e.g., 99%+): This grade is essential for applications where impurities could have detrimental effects, such as in the final steps of a multi-step synthesis of a drug candidate, in kinetic studies where impurities could alter reaction rates, or in developing analytical standards. The higher price reflects the additional purification steps (e.g., distillation, chromatography) and more rigorous analytical testing (e.g., GC-MS, NMR) required to achieve and certify this level of purity.

The distinction between grades like "industrial" and "pharmaceutical" lies in the stringency of testing and the potential presence of uncharacterized contaminants.[6] For research purposes, a well-characterized reagent with a certificate of analysis (CoA) is paramount.

Economies of Scale: Quantity and Cost-per-Gram

As with most chemical reagents, the price per unit of mass for this compound decreases as the purchase volume increases. A 25 g bottle may have a significantly higher cost-per-gram than a 100 g or 500 g container.

Causality: The overhead costs associated with packaging, quality control, documentation, and distribution are relatively fixed. These costs are spread over a larger mass in bulk quantities, leading to a lower unit price. Researchers should forecast their experimental needs to consolidate orders where possible, though this must be balanced against the chemical's stability and storage requirements.

The Supplier's Role: Manufacturing, Quality, and Support

The choice of supplier impacts both cost and confidence. Major suppliers like MilliporeSigma (Sigma-Aldrich) and Thermo Scientific Chemicals have established manufacturing processes and robust quality control systems, which can command a premium price.[4] Smaller or specialized suppliers may offer competitive pricing.

When evaluating suppliers, consider:

-

Availability of a Certificate of Analysis (CoA): This document is non-negotiable. It provides lot-specific data on purity and physical properties.

-

Technical Support: Reputable suppliers have experienced scientists available to answer questions about product specifications, stability, and handling.[2]

-

Supply Chain Reliability: Delays in obtaining a critical reagent can derail a research project. Established suppliers often have more robust logistics.[7]

Market Price Analysis

To provide a practical benchmark, the following table summarizes approximate market prices for this compound from various suppliers. Prices are subject to change and may vary based on institutional contracts and current promotions.

| Supplier | Catalog Number | Purity | Quantity | List Price (USD) | Price per Gram (USD) |

| Sigma-Aldrich | 255343-25G | 99% | 25 g | $83.81 | $3.35 |

| Thermo Scientific | AC412810250 | 97% | 25 g | $85.00[8] | $3.40 |

| Thermo Scientific | 412811000 | 97% | 100 g | $187.65[4] | $1.88 |

| Matrix Scientific | 133529 | N/A | 25 g | $98.00[9] | $3.92 |

| Matrix Scientific | 133529 | N/A | 100 g | $295.00[9] | $2.95 |

| American Custom Chem. | HCH0029525 | N/A | 100 g | $695.00[9] | $6.95 |

Note: Prices were retrieved on the date of this guide's generation and are for illustrative purposes. "N/A" indicates purity was not specified in the specific price listing.

Strategic Procurement and Laboratory Workflow

A systematic approach to procurement ensures that the right chemical is acquired and handled safely and efficiently.

Decision Workflow for Reagent Grade Selection

The following diagram outlines the logical process for choosing the appropriate grade of this compound for a given experiment.

Caption: Decision workflow for selecting the appropriate reagent grade.

Standard Protocol: Laboratory Procurement, Receipt, and Handling

A self-validating system for handling reagents is critical for both safety and experimental reproducibility.

Step 1: Pre-Procurement Safety Assessment

-

Action: Before placing an order, review the Safety Data Sheet (SDS) for this compound.[10] Note its primary hazards: causes severe skin burns and eye damage.[11]

-

Causality: This ensures that all necessary personal protective equipment (PPE) and engineering controls (e.g., chemical fume hood) are available and operational before the chemical arrives.

Step 2: Procurement and Documentation

-

Action: Place the order, specifying the required grade and quantity. Upon receipt of the order confirmation, log the expected delivery date.

-

Causality: Proper documentation is the foundation of laboratory inventory management and regulatory compliance.

Step 3: Chemical Receipt and Inspection

-

Action: Upon delivery, inspect the package for any signs of damage or leakage. Verify that the product name, CAS number, and quantity on the label match the order.

-

Causality: This is a critical control point to prevent the wrong substance from entering the laboratory workflow.

Step 4: Inventory and Storage

-

Action: Log the chemical into the laboratory's inventory system, noting the date of receipt, lot number, and assigned storage location. Store the container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[12][13]

-

Causality: Proper storage is essential to maintain the chemical's stability and prevent hazardous reactions.

Step 5: Safe Usage and Disposal

-

Action: When dispensing the liquid, always work within a certified chemical fume hood, wearing appropriate PPE including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[9][10] Dispose of waste according to institutional and local regulations.

-

Causality: this compound is corrosive and irritating to the respiratory system; engineering controls and PPE are mandatory to minimize exposure.[10]

The following diagram illustrates this workflow.

Caption: Standard workflow for reagent procurement and handling.

Conclusion

The price of this compound for research laboratories is a multi-faceted issue that extends beyond a simple monetary value. For the Senior Application Scientist, true value is found in procuring a reagent that is fit-for-purpose, reliable, and safe. By understanding the interplay of purity, quantity, and supplier quality, researchers can optimize their budgets. By implementing rigorous, self-validating workflows for procurement and handling, they can ensure the integrity of their experiments and the safety of their laboratory environment. This holistic approach empowers drug development professionals to leverage this valuable synthetic building block with confidence and efficiency.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound 99 29921-57-1 [sigmaaldrich.com]

- 3. alkalisci.com [alkalisci.com]

- 4. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. calpaclab.com [calpaclab.com]

- 6. reddit.com [reddit.com]

- 7. spectrochem.in [spectrochem.in]

- 8. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

Isopropyl Bromoacetate: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Role of Isopropyl Bromoacetate in Modern Organic Synthesis

This compound is a versatile and reactive chemical intermediate that has found significant utility in the synthesis of a wide array of organic compounds, particularly within the pharmaceutical and agrochemical industries.[1] As an α-halo ester, its reactivity is primarily defined by the presence of a good leaving group (bromide) alpha to a carbonyl, making it an excellent electrophile for various nucleophilic substitution reactions. This guide provides an in-depth exploration of the physical properties, reactivity, and practical applications of this compound, with a focus on its role in drug discovery and development.[1][2] We will delve into detailed experimental protocols, the rationale behind procedural choices, and the critical safety considerations necessary for handling this potent alkylating agent.

Core Physical and Chemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective and safe use in the laboratory. These properties dictate optimal reaction conditions, purification strategies, and storage requirements. The key physical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉BrO₂ | [3][4] |

| Molecular Weight | 181.03 g/mol | [3] |

| CAS Number | 29921-57-1 | [4] |

| Appearance | Clear, colorless to yellow liquid | [1] |

| Boiling Point | 59-61 °C at 10 mmHg | |

| 65 °C at 15 mmHg | [1] | |

| Density | 1.399 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.444 | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Insoluble in water; soluble in most organic solvents. | [5][6] |

Chemical Reactivity and Mechanistic Considerations

This compound's utility stems from its role as a potent alkylating agent.[1][7] The carbon atom bonded to the bromine is electrophilic due to the inductive effect of the adjacent carbonyl group and the bromine atom itself. This allows it to readily react with a wide range of nucleophiles in Sₙ2-type reactions.

Key Chemical Transformations:

-

N-Alkylation: It is frequently used to alkylate nitrogen-containing functional groups such as amines and the nitrogen of sulfonamides. This is a cornerstone reaction in the synthesis of many pharmaceutical compounds.[8][9]

-

O-Alkylation: Phenols and carboxylic acids can be alkylated to form ethers and esters, respectively.

-

C-Alkylation: In the presence of a strong base, it can be used to alkylate carbon nucleophiles, such as enolates.

-

Reformatsky Reaction: this compound can react with zinc to form a zinc enolate, which then adds to aldehydes or ketones to produce β-hydroxy esters. This is a classic carbon-carbon bond-forming reaction.

-

Synthesis of Phosphonates: It serves as a precursor in the Arbuzov reaction for the synthesis of phosphonoacetates, which are valuable intermediates in organic synthesis, including in the Horner-Wadsworth-Emmons reaction.[10][11]

The choice of this compound over other alkylating agents, such as ethyl bromoacetate, can be influenced by several factors. The isopropyl ester group can offer different solubility profiles to intermediates and final products. Kinetically, while the difference is often subtle, the steric bulk of the isopropyl group might slightly modulate the reaction rate compared to an ethyl group.[12][13] In the context of drug development, the isopropyl ester may be a deliberate design choice, as it can be a pro-drug moiety that is hydrolyzed in vivo to release the active carboxylic acid.

Applications in Drug Discovery and Development

The ability of this compound to introduce a carboxymethyl group with a sterically moderate ester makes it a valuable building block in the synthesis of complex pharmaceutical agents.[1][2][14] Alkylating agents, in general, are a significant class of anticancer drugs due to their ability to crosslink DNA, leading to the inhibition of cell division.[1][2][7][14][15]

Case Study: Synthesis of Valsartan Intermediate

This compound has been implicated in synthetic routes towards valsartan, an angiotensin II receptor antagonist used to treat high blood pressure.[16] While various synthetic strategies exist, some routes may involve the alkylation of a valine ester derivative with a bromomethyl biphenyl species. Isopropyl acetate is also noted as a solvent for the purification of crude valsartan, highlighting the relevance of isopropyl esters in this context.[16][17][18][19][20]

Synthesis of Biaryl Sulfonamides

A notable application of this compound is in the synthesis of biaryl sulfonamide derivatives.[21] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The synthesis often involves the N-alkylation of a sulfonamide with this compound.

Experimental Protocols

The following protocols are illustrative examples of reactions involving this compound. They are intended as a guide and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for N-Alkylation of a Sulfonamide

This protocol outlines a typical procedure for the N-alkylation of a sulfonamide, a key step in the synthesis of various pharmaceutical intermediates.

Caption: Workflow for the N-alkylation of a sulfonamide.

Detailed Steps:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the sulfonamide (1.0 equivalent) and anhydrous potassium carbonate (1.5 equivalents). Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.5 M. Stir the suspension at room temperature for 15-30 minutes.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the reaction mixture dropwise via a syringe.

-

Reaction: Heat the reaction mixture to a temperature between 60-80 °C. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into cold water, which will precipitate the product and dissolve inorganic salts.[22][23][24][25] Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers and wash with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel to yield the pure N-alkylated sulfonamide.

Rationale for Procedural Choices:

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous solvent is crucial as the presence of water can hydrolyze the this compound and compete with the sulfonamide nucleophile.

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the sulfonamide, increasing its nucleophilicity to facilitate the Sₙ2 reaction.

-

Solvent (DMF): DMF is a polar aprite solvent that effectively dissolves the reactants and facilitates Sₙ2 reactions.

-

Aqueous Work-up: The aqueous work-up is a self-validating step. The addition of water quenches the reaction and allows for the separation of the desired organic product from water-soluble byproducts and excess reagents.[22][23][24][25]

Protocol 2: Reformatsky Reaction with this compound

This protocol describes a typical Reformatsky reaction to form a β-hydroxy ester.

Caption: General workflow for a Reformatsky reaction.

Detailed Steps:

-

Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel, place zinc dust (2.0 equivalents). Briefly heat the zinc under vacuum and then allow it to cool under an inert atmosphere. Add a small crystal of iodine to activate the zinc surface.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask.

-

Initiation: Add a small portion of this compound (1.5 equivalents total) to the zinc suspension and warm gently until the reaction initiates (indicated by the disappearance of the iodine color and gentle refluxing).

-

Addition of Reactants: Add a solution of the aldehyde or ketone (1.0 equivalent) and the remaining this compound in THF dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

Reaction Completion and Quenching: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes. Cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude β-hydroxy ester by column chromatography.

Rationale for Procedural Choices:

-

Zinc Activation: The zinc surface is often coated with a layer of zinc oxide, which inhibits the reaction. Activation with iodine or other methods is necessary to expose a fresh metal surface for the oxidative insertion into the carbon-bromine bond.

-

Anhydrous Conditions: The organozinc intermediate is sensitive to protic sources, so anhydrous conditions are essential.

-

Quenching: The quench with ammonium chloride, a mild acid, protonates the zinc alkoxide to form the desired β-hydroxy ester and converts the zinc salts into water-soluble species for easy removal.

Safety, Handling, and Disposal

This compound is a corrosive and lachrymatory compound that must be handled with appropriate safety precautions.[3]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear safety goggles, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe the vapors. It is classified as a corrosive material that can cause severe skin burns and eye damage.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly closed.[7]

-

Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal. Ensure the spill area is well-ventilated.[7]

-

Disposal: Dispose of waste this compound and contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[7]

-

Quenching Excess Reagent: Unused this compound can be quenched by slowly adding it to a stirred solution of sodium carbonate or another suitable base in a compatible solvent. The reaction can be exothermic, so it should be done with cooling.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for researchers in drug discovery and development. Its utility as an alkylating agent in the construction of key pharmaceutical scaffolds, such as biaryl sulfonamides, underscores its importance. A comprehensive understanding of its physical properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible use in the laboratory. The provided protocols serve as a foundation for developing robust and reliable synthetic methodologies, enabling the continued advancement of chemical and pharmaceutical research.

References

- 1. Alkylating Agents, the Road Less Traversed, Changing Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nursingcecentral.com [nursingcecentral.com]

- 3. This compound | C5H9BrO2 | CID 121593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. ブロモ酢酸エチル reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Isopropyl Acetate | C5H10O2 | CID 7915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 9. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mobt3ath.com [mobt3ath.com]

- 11. Phosphonate synthesis by substitution or phosphonylation [organic-chemistry.org]

- 12. ias.ac.in [ias.ac.in]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Alkylating agents -Medicinal Chemistry | PDF [slideshare.net]